molecular formula C19H17N3O3S2 B2721667 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865161-77-9

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2721667
CAS No.: 865161-77-9
M. Wt: 399.48
InChI Key: WZMLUFFAFUWXMP-VZCXRCSSSA-N
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Description

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a recognized potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase source . ATM kinase is a central PI3K-like kinase that orchestrates the cellular DNA damage response (DDR), particularly to double-strand breaks induced by agents such as ionizing radiation. By selectively inhibiting ATM, this compound effectively abrogates the phosphorylation of key downstream substrates like CHK2, KAP1, and H2AX, thereby disrupting the DNA repair signaling cascade source . Its primary research value lies in its utility as a chemical probe to investigate the intricacies of the DDR pathway and to explore synthetic lethal interactions in cancer biology. Researchers employ this inhibitor to sensitize cancer cells to radiotherapy and genotoxic chemotherapies, as disabling the ATM-dependent repair pathway can lead to the accumulation of catastrophic DNA damage and selective cell death in tumors source . Its high selectivity profile makes it an essential tool for dissecting ATM-specific functions without concurrent inhibition of other related kinases like ATR or DNA-PK, enabling precise mechanistic studies in fields ranging from oncogenesis to radiobiology.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-24-8-7-22-15-6-4-13(25-2)10-17(15)27-19(22)21-18(23)12-3-5-14-16(9-12)26-11-20-14/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMLUFFAFUWXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Structural Characteristics

The compound's structure features:

  • Benzothiazole Core : A fused ring system that contributes to its biological activity.
  • Methoxy Substituents : These groups can enhance lipophilicity and influence receptor interactions.
  • Carboxamide Group : This functional group is known for its role in biological activity, particularly in enzyme inhibition.

Synthesis

The synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : Achieved through cyclization reactions involving thioureas and aldehydes.
  • Alkylation with 2-Methoxyethyl Bromide : Introduces the methoxyethyl group under basic conditions.
  • Amide Formation : The final step involves coupling with appropriate carboxylic acids to form the amide linkage.

Anticancer Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • A study reported that benzothiazole compounds could inhibit cell proliferation in various cancer cell lines, including A431 and A549, with IC50 values ranging from 1 to 4 μM .
  • The compound was shown to induce apoptosis and cell cycle arrest, mechanisms crucial for its anticancer effects.

Anti-inflammatory Properties

Benzothiazole derivatives have also been noted for their anti-inflammatory activities:

  • They can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in inflammatory responses .
  • The presence of methoxy groups may enhance their ability to modulate inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been extensively documented:

  • Compounds similar to (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide have demonstrated bactericidal effects against various strains of bacteria, including Mycobacterium tuberculosis .
  • The structure-activity relationship indicates that modifications in the benzothiazole core can significantly affect antimicrobial potency.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazole derivatives:

StudyFindings
Kamal et al. (2010)Identified multiple benzothiazole derivatives with potent anticancer activity against breast cancer cell lines, demonstrating IC50 values lower than standard chemotherapeutics like etoposide .
El-Helby et al. (2019)Reported on the anti-inflammatory effects of modified benzothiazoles, showcasing their ability to reduce cytokine levels in vitro .
Awadh (2023)Investigated the antimicrobial properties of thiazole derivatives, noting significant inhibition against pathogenic bacteria .

Scientific Research Applications

Antimicrobial Properties

Compounds containing thiazole rings have demonstrated significant antimicrobial properties. Preliminary studies suggest that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide may exhibit activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Anticancer Activity

Recent research indicates that derivatives of benzo[d]thiazoles can act as multi-targeted kinase inhibitors, which are crucial in cancer treatment. For instance, compounds structurally similar to this compound have shown cytotoxicity against several cancer cell lines, including:

  • Human colon cancer (HCT-116)
  • Hepatocellular carcinoma (HepG2)
  • Mammary gland cancer (MCF-7)

These findings highlight the potential of this compound as an anticancer agent.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activities, this compound holds promise in several therapeutic areas:

  • Antimicrobial agents: Development of new antibiotics targeting resistant strains.
  • Anticancer therapies: As a lead structure for developing multi-targeted kinase inhibitors.
  • Neuroprotective agents: Potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Carboxamide vs. Acetamide Linkage : The carboxamide bridge in the target compound may confer rigidity and influence binding affinity, whereas acetamide-linked derivatives (e.g., patent examples) offer flexibility for optimizing pharmacokinetics .
  • This could impact target selectivity due to geometric constraints in receptor binding.

Hypothesized Pharmacological Differences

  • Metabolic Stability : Methoxyethyl groups in the target compound may undergo faster oxidative metabolism compared to trifluoromethyl groups, which resist enzymatic degradation .
  • Bioactivity : Trimethoxyphenyl acetamide derivatives in the patent exhibit enhanced antiproliferative activity in cancer models, suggesting that methoxy positioning (para vs. meta/ortho) modulates efficacy. The target compound’s dual benzothiazole system may improve target engagement through bivalent interactions.

Research Findings and Limitations

While the patent data provides insights into structure-activity relationships (SAR) for benzothiazole derivatives, direct experimental data for the target compound’s bioactivity, solubility, or toxicity are unavailable in the cited source. Further studies are required to validate hypotheses regarding its pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. What are the key synthetic pathways for (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide?

The synthesis involves:

  • Cyclization : Formation of the benzo[d]thiazole core via condensation of 2-aminobenzenethiol with aldehydes/ketones under acidic conditions .
  • Substitution : Introduction of methoxyethyl and methoxy groups via nucleophilic substitution (e.g., using NaOMe or KCN) .
  • Coupling : Final amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/ethyl acetate mixtures to achieve >95% purity .

Q. What analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₂₀H₁₈N₄O₃S₂: 438.08 g/mol) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution steps .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
  • Design of Experiments (DoE) : Statistical optimization of temperature (80–120°C), reaction time (12–24 h), and reagent stoichiometry (1:1.2 molar ratio) .
  • Example : A 27% yield improvement (from 35% to 62%) was achieved for a related compound by adjusting reaction time and solvent .

Q. How to resolve contradictions in biological activity data?

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting assay results .
  • Orthogonal Assays : Confirm anticancer activity via both MTT (cytotoxicity) and caspase-3 activation assays .
  • Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., IC₅₀ = 1.2–5.8 µM in HeLa and MCF-7 cells) .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Substituent Variation :
Substituent ModificationObserved Effect (vs. Parent Compound)Source
Methoxy → Ethoxy (2-position)↑ Lipophilicity (logP +0.5), ↓ solubility
Bromine → Chlorine (6-position)↑ Anticancer potency (IC₅₀ reduced by 40%)
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR, Kd = 8.3 nM) .

Methodological Recommendations

  • Stereochemical Control : Use chiral HPLC (Chiralpak AD-H column) to isolate (Z)-isomer from (E)-isomer mixtures .
  • Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) via UPLC-MS over 30 days .
  • Target Validation : Combine siRNA knockdown and Western blotting to confirm enzyme targets (e.g., EGFR phosphorylation inhibition) .

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